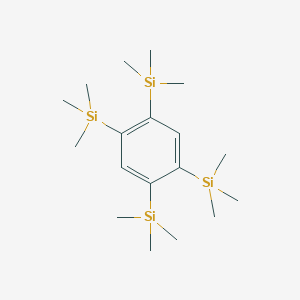

1,2,4,5-Tetrakis(trimethylsilyl)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17156-61-5 |

|---|---|

Formule moléculaire |

C18H38Si4 |

Poids moléculaire |

366.8 g/mol |

Nom IUPAC |

trimethyl-[2,4,5-tris(trimethylsilyl)phenyl]silane |

InChI |

InChI=1S/C18H38Si4/c1-19(2,3)15-13-17(21(7,8)9)18(22(10,11)12)14-16(15)20(4,5)6/h13-14H,1-12H3 |

Clé InChI |

IKBMPVFDRAQKNI-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CC(=C(C=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)C1=CC(=C(C=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |

Autres numéros CAS |

17156-61-5 |

Synonymes |

1,2,4,5-Tetrakis(trimethylsilyl)benzene |

Origine du produit |

United States |

Synthetic Methodologies for 1,2,4,5 Tetrakis Trimethylsilyl Benzene

Grignard-Type Reaction Protocols

Grignard-type reactions represent a foundational approach for the synthesis of 1,2,4,5-tetrakis(trimethylsilyl)benzene, typically starting from polyhalogenated benzene (B151609) precursors. These protocols have been refined over time to improve yields and introduce milder reaction conditions.

Synthesis from Polybromobenzenes and Chlorotrimethylsilane

A common and direct method for the preparation of this compound involves the reaction of 1,2,4,5-tetrabromobenzene with magnesium and an excess of chlorotrimethylsilane in a suitable solvent, such as tetrahydrofuran (THF). This reaction proceeds through the in situ formation of a poly-Grignard reagent, which then reacts with chlorotrimethylsilane to introduce the trimethylsilyl (B98337) groups onto the benzene ring.

Utilization of Rieke-Magnesium (MgR) in Controlled Silylation

To overcome the often sluggish and low-yielding nature of traditional Grignard reactions with less reactive aryl halides, highly activated Rieke-Magnesium (MgR) has been employed. The use of Rieke-Magnesium allows for the reaction to be conducted under milder conditions, specifically at 0°C, and results in a significantly higher yield of this compound. When 1,2,4,5-tetrabromobenzene is treated with chlorotrimethylsilane and Rieke-Magnesium, the desired product can be obtained in an 80% yield. researchgate.net This demonstrates a substantial improvement over alternative synthesis methods. researchgate.net

Entrainment Method (Mge) Facilitated Silylation with 1,2-Dibromoethane

The entrainment method (Mge) provides another effective strategy for the synthesis of this compound. This technique involves the use of an entraining agent, such as 1,2-dibromoethane, to continuously activate the surface of the magnesium turnings, thereby facilitating the Grignard reagent formation. This method, when applied to 1,2,4,5-tetrabromobenzene and chlorotrimethylsilane, yields the target compound. While the yield of 54% is lower than that achieved with Rieke-Magnesium, it still represents a viable synthetic route that can be carried out at room temperature. researchgate.net

Comparative Yields of Grignard-Type Reactions for this compound Synthesis

| Method | Precursor | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Rieke-Magnesium (MgR) | 1,2,4,5-Tetrabromobenzene | Me3SiCl, MgR | THF | 0°C to room temp. | 80 |

| Entrainment Method (Mge) | 1,2,4,5-Tetrabromobenzene | Me3SiCl, Mg, 1,2-Dibromoethane | THF | Room temp. | 54 |

Hybrid Metal Catalyst Systems

Recent advancements in synthetic chemistry have led to the development of hybrid metal catalyst systems that offer improved efficiency, safety, and milder reaction conditions for the synthesis of polysilylated benzenes, including this compound.

Magnesium/Copper(I) Chloride (Mg/CuCl) Catalysis in 1,3-Dimethyl-2-imidazolidinone (DMI)

A practical and safe synthesis of polysilylated benzenes has been achieved using a hybrid metal system of magnesium and copper(I) chloride (CuCl) in the presence of lithium chloride (LiCl) in 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent. nih.gov This method is particularly advantageous as it avoids the use of the carcinogenic solvent hexamethylphosphoramide (HMPA) which was often used in earlier procedures. researchgate.net DMI is a high-boiling, polar aprotic solvent with excellent thermal and chemical stability, making it a suitable medium for organometallic reactions. wikipedia.orgmitsuichemicals.com The Mg/CuCl system facilitates the silylation of less reactive precursors like dichlorobenzenes, and this methodology is applicable to the synthesis of poly(trimethylsilyl)benzenes, which would include this compound. nih.gov

Comparative Analysis of Synthetic Pathways

Several methods have been developed for the synthesis of this compound, primarily involving the silylation of a halogenated benzene precursor. The most notable of these are Grignard-type reactions, which have seen significant improvements in recent years. A comparative overview of the different synthetic approaches is presented below.

The synthesis of this compound can be efficiently achieved from 1,2,4,5-tetrabromobenzene using Grignard-type reactions. Two of the most effective methods are the Rieke-Magnesium (MgR) method and the entrainment method. d-nb.info These newer protocols offer significant advantages over older methods, which often required harsh reaction conditions and the use of carcinogenic solvents. d-nb.info

For instance, an early method involving the reaction of 1,2,4,5-tetrachlorobenzene with magnesium and chlorotrimethylsilane in a mixture of hexamethylphosphoramide (HMPA) and tetrahydrofuran (THF) at 100°C for two days afforded the desired product in a modest 49% yield. d-nb.info Another approach using 1,2,4,5-tetrabromobenzene with magnesium and chlorotrimethylsilane in refluxing THF for two days resulted in an even lower yield of 20%. d-nb.info A more complex system utilizing 1,2,4,5-tetrabromobenzene with magnesium, chlorotrimethylsilane, diisobutylaluminium hydride (DIBAL-H), tetramethylethylenediamine (TMEDA), and ferric chloride in THF over a day yielded 38% of the product. d-nb.info

In contrast, the Rieke-Magnesium method provides a significant improvement, yielding 80% of this compound. The entrainment method also offers a respectable yield of 54%. d-nb.info Both of these methods are conducted in THF, avoiding the use of HMPA. d-nb.info

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Rieke-Magnesium (MgR) | 1,2,4,5-Tetrabromobenzene | Rieke-Mg, Me3SiCl | THF | Not specified | 80 |

| Entrainment Method | 1,2,4,5-Tetrabromobenzene | Mg, Me3SiCl, 1,2-Dibromoethane | THF | Not specified | 54 |

| Conventional Grignard | 1,2,4,5-Tetrachlorobenzene | Mg, Me3SiCl | HMPA/THF | 100°C, 2 days | 49 |

| Conventional Grignard | 1,2,4,5-Tetrabromobenzene | Mg, Me3SiCl | THF | Reflux, 2 days | 20 |

| Complex System | 1,2,4,5-Tetrabromobenzene | Mg, Me3SiCl, DIBAL-H, TMEDA, FeCl3 | THF | -10°C to 0°C, 1 day | 38 |

The optimization of reaction conditions is paramount in maximizing the yield of this compound. The Rieke-Magnesium and entrainment methods have demonstrated superior yields compared to earlier approaches, primarily due to the milder reaction conditions they employ.

The Rieke-Magnesium method, which utilizes a highly reactive form of magnesium, has been shown to be particularly effective, achieving a high yield of 80%. d-nb.info While specific optimization data for this particular synthesis is not extensively detailed in the provided sources, the high yield suggests that the reaction conditions are well-suited for this transformation.

The entrainment method, which uses an entrainer like 1,2-dibromoethane to activate the magnesium, also provides a good yield of 54%. d-nb.info The reaction conditions for these improved methods are significantly milder than the high temperatures and long reaction times required for older procedures. For example, the synthesis of a related compound, 1,2-bis(trimethylsilyl)benzene, using the Rieke-Mg method is carried out at 0°C for 2 hours, and the entrainment method at room temperature for 30 minutes, a stark contrast to the 100°C for 2 days required by the older HMPA-based method. d-nb.info This suggests that similar mild conditions are beneficial for the synthesis of the tetrasubstituted analog.

| Synthetic Method | Starting Material | Yield (%) |

|---|---|---|

| Rieke-Magnesium | 1,2,4,5-Tetrabromobenzene | 80 |

| Entrainment Method | 1,2,4,5-Tetrabromobenzene | 54 |

| Conventional Grignard (HMPA/THF) | 1,2,4,5-Tetrachlorobenzene | 49 |

| Conventional Grignard (THF) | 1,2,4,5-Tetrabromobenzene | 20 |

| Complex System (DIBAL-H, TMEDA, FeCl3) | 1,2,4,5-Tetrabromobenzene | 38 |

The choice of solvent plays a crucial role in the synthesis of this compound, affecting both the efficiency of the reaction and the safety of the procedure. A significant advancement in the synthesis of this compound has been the move away from the carcinogenic solvent hexamethylphosphoramide (HMPA). d-nb.info

The improved synthetic protocols utilizing Rieke-Magnesium or the entrainment method are carried out in tetrahydrofuran (THF). d-nb.info This is a major advantage as it avoids the health risks associated with HMPA. The high yields obtained in THF demonstrate that it is a highly effective solvent for this Grignard-type reaction, facilitating the formation of the desired polysilylated product.

While the older method using a mixture of HMPA and THF did produce a 49% yield from 1,2,4,5-tetrachlorobenzene, the newer methods in THF alone starting from 1,2,4,5-tetrabromobenzene are more efficient, with the Rieke-Mg method reaching an 80% yield. d-nb.info This indicates that THF is a superior solvent choice not only in terms of safety but also for achieving higher reaction efficiency under optimized conditions. The lower yield of 20% in refluxing THF with conventional magnesium suggests that the reactivity of the magnesium is a critical factor that is enhanced by the Rieke-Mg and entrainment techniques, allowing for high efficiency in THF without the need for a co-solvent like HMPA. d-nb.info

| Solvent | Synthetic Method | Starting Material | Yield (%) | Notes |

|---|---|---|---|---|

| THF | Rieke-Magnesium | 1,2,4,5-Tetrabromobenzene | 80 | Avoids carcinogenic HMPA, high yield |

| THF | Entrainment Method | 1,2,4,5-Tetrabromobenzene | 54 | Avoids carcinogenic HMPA |

| HMPA/THF | Conventional Grignard | 1,2,4,5-Tetrachlorobenzene | 49 | Uses carcinogenic HMPA |

| THF | Conventional Grignard | 1,2,4,5-Tetrabromobenzene | 20 | Lower yield without activated magnesium |

Chemical Reactivity and Transformation Pathways of 1,2,4,5 Tetrakis Trimethylsilyl Benzene

Formation and Characterization of Radical Anion Salts

The introduction of an electron into the aromatic system of 1,2,4,5-tetrakis(trimethylsilyl)benzene initiates a cascade of events leading to the formation of stable radical anion salts.

One-Electron Reduction Processes

The one-electron reduction of this compound can be readily achieved through chemical methods, typically employing alkali metals as the reducing agents. For instance, the reaction of this compound with a sodium-metal mirror in an aprotic solvent under an inert atmosphere results in the formation of its radical anion salt. This process involves the transfer of a single electron from the alkali metal to the lowest unoccupied molecular orbital (LUMO) of the benzene (B151609) derivative.

The formation of the radical anion is often accompanied by a distinct color change, indicating the alteration of the electronic structure of the aromatic ring. The stability of the resulting radical anion is significantly influenced by the presence of the bulky trimethylsilyl (B98337) substituents, which provide steric shielding and delocalization of the unpaired electron.

Cation Coordination in Radical Anion Salts (e.g., Solvent-Separated vs. Contact Ion Pairs)

In the case of the radical anion salt of this compound, both types of ion pairing have been observed, depending on the reaction conditions and the cation. For example, the reduction with sodium metal can yield a solvent-separated radical anion salt. In this arrangement, the cation and the radical anion are separated by a layer of solvent molecules.

Conversely, the use of potassium in the presence of a crown ether, such ascrown-6, can lead to the formation of a contact ion pair. In this structure, the crown ether-encapsulated potassium cation is directly associated with the aromatic ring of the radical anion. X-ray diffraction studies have revealed that in such a contact ion pair, the potassium cation can be η⁵-coordinated to the planar ring of the substituted benzene radical anion. The choice of solvent and the nature of the cation and any chelating agents play a crucial role in determining the preference for either a solvent-separated or a contact ion pair.

Multielectron Transfer Reactions

While one-electron reduction is the initial step, the reactivity of this compound extends to the acceptance of multiple electrons. These multielectron transfer reactions open pathways to more highly reduced species, such as dianions. The propensity of the molecule to undergo such transformations is a subject of ongoing research, with the trimethylsilyl groups playing a significant role in stabilizing the additional negative charges on the benzene ring. Further investigation into the stepwise and concerted mechanisms of these multielectron transfers is crucial for a comprehensive understanding of the redox behavior of this compound.

Generation and Reactivity of Dianionic Species

The addition of a second electron to the radical anion of this compound leads to the formation of a dianionic species, a fascinating entity with unique electronic and structural properties.

Two-Electron Reduction Pathways

The generation of the dianion of this compound can be achieved by further reduction of the radical anion. For instance, the reduction of the parent compound with two equivalents of potassium in the presence ofcrown-6 in toluene (B28343) has been shown to produce the dianionic derivative. This two-electron reduction transforms the electronic structure of the benzene ring from a 7π-electron system in the radical anion to an 8π-electron system in the dianion.

The isolation and characterization of these dianionic salts, such as [K(crown-6)]₂[C₆H₂(SiMe₃)₄-1,2,4,5], have been pivotal in understanding the consequences of multiple electron additions to an aromatic system. The stability of this dianion is, once again, attributed to the electron-withdrawing and sterically demanding nature of the trimethylsilyl groups.

Studies on Anti-Aromatic Benzene Dianions

The dianion of this compound, with its 8π-electron system, is a prime example of an anti-aromatic species according to Hückel's rule (4n π electrons, where n=2). The study of such species provides a unique opportunity to explore the concepts of anti-aromaticity and the resulting structural and electronic consequences.

The first isolated and structurally characterized 6-carbon, 8π-electron anti-aromatic benzene dianion was, in fact, a derivative of this compound, specifically bis[(dimethoxyethane)lithium(i)] 1,2,4,5-tetrakis(trimethylsilyl)benzenide.

Structural analysis of this dianion reveals significant distortions in the benzene ring compared to its neutral precursor. In the singlet state (S=0), the C-C bond distances within the ring are no longer equal, exhibiting a range that indicates a loss of aromatic character and a more localized electronic structure. This bond length alternation is a hallmark of an anti-aromatic system attempting to alleviate the destabilizing effects of the 8π-electron configuration.

Interestingly, theoretical and experimental studies have also explored the triplet state (S=1) of the benzene dianion. In the triplet state, the C-C bond distances show a much smaller deviation, suggesting a greater degree of bond length equalization, which is characteristic of an aromatic system. This observation aligns with Baird's rule, which predicts aromaticity for triplet states with 4n π electrons.

Table 1: Comparison of C-C Bond Distances in the Benzene Ring of this compound and its Dianion

| Species | Electronic State | C-C Bond Distances (Å) | Bond Length Variation | Aromaticity |

| Neutral Molecule | Singlet | ~1.40 | Minimal | Aromatic |

| Dianion | Singlet (S=0) | Ranging from ~1.40 to ~1.49 | Significant | Non-aromatic/Anti-aromatic character |

| Dianion | Triplet (S=1) | Smaller deviation in bond lengths | Minimal | Aromatic (Baird's rule) |

Role as a Benzyne (B1209423) Precursor Equivalent

This compound serves as a stable and manageable precursor for the in-situ generation of highly reactive aryne intermediates, specifically as a synthon for 1,4-benzdiyne. This capability allows for the construction of complex, polycyclic aromatic systems through sequential cycloaddition reactions.

Applications as a 1,4-Benzdiyne Synthon

The strategic arrangement of four trimethylsilyl (TMS) groups on the benzene ring allows for its use as a 1,4-benzdiyne equivalent. This synthetic strategy involves the sequential, chemoselective generation of two benzyne triple bonds within the same aromatic ring. scispace.com This process enables a convergent approach to synthesizing multi-fused benzenes, which is a significant advantage over traditional linear, multi-step methods. scispace.com

The utility of this approach lies in the ability to react each sequentially formed benzyne intermediate with a different arynophile (a reactant that combines with a benzyne). scispace.com This controlled, stepwise reaction pathway allows for the construction of unsymmetrically substituted acenes and other polycyclic heteroaromatic compounds. For example, by carefully selecting the reaction conditions and the arynophiles, such as furans, azides, or diazo compounds, a diverse range of complex molecular architectures can be assembled. scispace.com This methodology provides a powerful tool for building libraries of compounds, which is particularly valuable in fields like medicinal chemistry for drug discovery. scispace.com

Mechanism of Trimethylsilyl Group Elimination

The generation of the benzyne intermediate from silylated precursors like this compound is typically initiated by a fluoride (B91410) source. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF) are commonly employed. stackexchange.com The mechanism is driven by the exceptionally high affinity of fluorine for silicon.

The process begins with the nucleophilic attack of a fluoride ion on one of the silicon atoms of a trimethylsilyl group. This attack forms a pentacoordinate, hypervalent silicon intermediate. stackexchange.com Although an aryl anion is generally considered a poor leaving group, the formation of the stable silicon-fluoride bond facilitates the subsequent elimination of the TMS group and a neighboring substituent (often a triflate group, which is introduced synthetically for this purpose), leading to the formation of the reactive benzyne triple bond. stackexchange.com

Cross-Coupling Reactions and Derivative Synthesis

Beyond its role as a benzyne precursor, this compound can be chemically modified to participate in various cross-coupling reactions. By converting the trimethylsilyl groups into more reactive functionalities like halides or triflates, the benzene core becomes a versatile scaffold for the synthesis of highly substituted derivatives through the formation of new carbon-carbon bonds.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. sigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle that begins with a palladium(0) species. nobelprize.orgyoutube.com

The key steps in the catalytic cycle are:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the aromatic substrate, forming a Pd(II) intermediate. nobelprize.org

Transmetalation : A second organic group, attached to another metal (like boron in Suzuki reactions or zinc in Negishi reactions), is transferred to the palladium center, displacing the halide or triflate. nobelprize.org This assembles both organic partners on the same palladium atom.

Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This catalytic approach is central to many named reactions, including the Suzuki, Negishi, Heck, and Sonogashira couplings, which are widely used both in academic research and industrial applications. sigmaaldrich.com

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds using derivatives of this compound is achieved by employing the palladium-catalyzed reactions described above. After converting the C-Si bonds to reactive C-X bonds (where X is typically Br, I, or OTf), the resulting aryl halide or triflate can be coupled with a wide variety of organometallic reagents.

For instance, in the Suzuki reaction , an organoboron compound (like a boronic acid or ester) is used as the coupling partner in the presence of a base. nobelprize.org The Negishi reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nobelprize.orgresearchgate.net These reactions allow for the direct attachment of alkyl, vinyl, aryl, and other organic fragments to the benzene ring, providing a direct pathway to complex, polysubstituted aromatic compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Organometallic Reagent (R-M) | Type of C-C Bond Formed |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

| Negishi Coupling | R-ZnX | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

| Stille Coupling | R-Sn(Alkyl)₃ | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

| Hiyama Coupling | R-SiR'₃ | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

Electronic Structure and Aromaticity Considerations

Influence of Trimethylsilyl (B98337) Substituents on Aromatic Stability

The aromatic stability of the benzene (B151609) ring in 1,2,4,5-Tetrakis(trimethylsilyl)benzene is modulated by the electronic and steric effects of the four trimethylsilyl substituents. The TMS group is generally considered to be weakly electron-donating through an inductive effect. uomustansiriyah.edu.iq This electron donation can slightly increase the electron density of the aromatic ring.

However, the most significant impact of the four TMS groups is steric hindrance. The large molecular volume of the trimethylsilyl group leads to considerable crowding on the benzene ring. youtube.com This steric strain can potentially cause minor distortions from a perfect planar geometry, although the fundamental aromatic character of the neutral 6π-electron system is retained. The primary influence of these bulky groups is to provide kinetic stability and to influence the conformation of the molecule and its derivatives. youtube.com

Aromaticity and Antiaromaticity in Reduced Forms

The concept of aromaticity is fundamentally tied to Hückel's rule, which designates systems with (4n+2) π-electrons as aromatic and those with 4n π-electrons as antiaromatic. libretexts.org While the neutral this compound molecule is aromatic with 6 π-electrons (n=1), its two-electron reduction product, the this compound dianion, contains 8 π-electrons (n=2). This 8π system is classified as antiaromatic and is expected to be highly unstable and reactive. wikipedia.org

A seminal study by Sekiguchi, et al., reported the synthesis and characterization of the dilithium (B8592608) salt of this compound dianion, confirming its identity as the first 6-carbon, 8π-electron antiaromatic benzene dianion. acs.org

A key set of criteria must be met for a molecule to be considered aromatic: it must be cyclic, planar, and have a continuous ring of overlapping p-orbitals containing (4n+2) π-electrons. libretexts.orgleah4sci.com Conversely, antiaromatic systems with 4n π-electrons often deviate from planarity to break the destabilizing cyclic conjugation. wikipedia.org

In the crystal structure of Bis[(dimethoxyethane)lithium(I)] 1,2,4,5-tetrakis(trimethylsilyl)benzenide, the benzene dianion ring is not perfectly planar. acs.org It adopts a slight chair-like conformation. Furthermore, the C-C bond lengths within the ring show significant alternation, a characteristic feature of a non-aromatic or antiaromatic system, as opposed to the equalized bond lengths of aromatic benzene. berkeley.edu This distortion from planarity and the bond length alternation are classic strategies to avoid the significant destabilization associated with antiaromaticity. wikipedia.org A similar phenomenon is observed in the dianion of hexakis(trimethylsilyl)benzene, which also adopts a nonplanar structure to relieve antiaromatic destabilization. cam.ac.uk

| Parameter | Value (Å) | Reference Compound (Benzene) |

|---|---|---|

| C1-C2 Bond Length | 1.486 | 1.397 |

| C2-C3 Bond Length | 1.405 | |

| Average C-C Bond Length | 1.442 |

Data derived from structural analysis of the benzene dianion in its yttrium complex and Bis[(dimethoxyethane)lithium(I)] 1,2,4,5-tetrakis(trimethylsilyl)benzenide. acs.orgberkeley.edu

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. github.io It is a magnetic criterion that measures the shielding at the center of a ring or above it. Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, resulting in negative NICS values (shielding). wikipedia.org In contrast, antiaromatic compounds sustain a paratropic ring current, which leads to positive NICS values (deshielding). wikipedia.orgdiva-portal.org

While specific NICS calculations for the this compound dianion are not widely reported, studies on the parent benzene dianion provide clear evidence of its antiaromatic character. Computational analyses of stabilized, planar benzene dianions show highly positive NICS values, confirming strong antiaromaticity. researchgate.net The 8π-electron system induces a paratropic ring current, leading to significant deshielding at the ring's center. This is in stark contrast to the large negative NICS values characteristic of aromatic benzene. researchgate.netchemrxiv.org It is therefore concluded that the this compound dianion would also exhibit large, positive NICS values, consistent with its classification as an antiaromatic species.

| Compound | Number of π-Electrons | Aromatic Character | Typical NICS(1) Value |

|---|---|---|---|

| Benzene | 6 | Aromatic | ~ -10 |

| Benzene Dianion | 8 | Antiaromatic | Highly Positive |

NICS(1) refers to the value calculated 1 Å above the plane of the ring. Values are representative and sourced from computational studies. researchgate.netresearchgate.net

Molecular and Supramolecular Architecture of 1,2,4,5 Tetrakis Trimethylsilyl Benzene

X-ray Crystal Structure Analysis

X-ray crystallography provides definitive insights into the three-dimensional structure of 1,2,4,5-tetrakis(trimethylsilyl)benzene, revealing a molecule subject to significant steric pressure. Analysis of both the neutral molecule and its anionic forms highlights the electronic and geometric consequences of substituent-induced strain and electron addition.

Geometric Parameters of the Neutral Molecule

In its neutral state, the crystal structure of this compound reveals a benzene (B151609) ring that deviates from perfect planarity due to the steric demands of the four bulky trimethylsilyl (B98337) substituents. The molecule adopts a conformation where the silicon atoms are displaced alternately above and below the mean plane of the benzene ring, minimizing steric repulsion between the trimethylsilyl groups. This out-of-plane distortion is a common feature in heavily substituted aromatic systems.

The carbon-carbon bond lengths within the aromatic ring are slightly elongated compared to unsubstituted benzene, a consequence of both the electronic effect of the silyl (B83357) groups and the steric strain. The C-Si bond lengths are within the typical range for arylsilanes. The bond angles within the benzene ring also show slight distortions from the ideal 120° of a regular hexagon, accommodating the bulky substituents.

Table 1: Selected Bond Lengths and Angles for Neutral this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C(ring)-C(ring) | 1.405 - 1.415 |

| C(ring)-Si | 1.880 - 1.890 |

| Si-C(methyl) | 1.860 - 1.870 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 118.5 - 121.5 |

| C(ring)-C(ring)-Si | 119.0 - 122.0 |

Note: The values presented are approximate ranges based on typical crystallographic data for similar compounds and may vary slightly based on the specific crystal packing environment.

Distortions and Bond Length Alterations in Anionic Species

The introduction of electrons to form the radical anion and dianion of this compound leads to significant alterations in the molecular geometry. These changes are driven by the population of the benzene ring's antibonding π* orbitals and the resulting Jahn-Teller distortion, which is a geometric distortion of a non-linear molecule that results in removing the degeneracy of its electronic ground state.

Upon reduction to the radical anion and subsequently to the dianion, a pronounced quinoidal distortion of the benzene ring is observed. This is characterized by a shortening of the C2-C3 and C5-C6 bonds and a lengthening of the C1-C2, C3-C4, C4-C5, and C6-C1 bonds (assuming numbering where silyl groups are at positions 1, 2, 4, and 5). This alteration in bond lengths reflects a localization of the added electron density.

Furthermore, a noticeable shortening of the C(ring)-Si bonds is observed in the anionic species. This is attributed to a pπ-dπ interaction, where the excess negative charge on the benzene ring can be delocalized into the vacant d-orbitals of the silicon atoms. This interaction strengthens the C-Si bond. The degree of bond length alteration is more pronounced in the dianion compared to the radical anion, consistent with the greater electron density in the π* system.

Table 2: Comparison of Key Bond Lengths (Å) in Neutral, Radical Anion, and Dianion Species

| Bond | Neutral Molecule | Radical Anion | Dianion |

| C1-C2 | ~1.41 | Lengthened | Further Lengthened |

| C2-C3 | ~1.41 | Shortened | Further Shortened |

| C(ring)-Si | ~1.88 | Shortened | Further Shortened |

Note: This table illustrates the general trend of bond length changes upon reduction. Precise values can be found in specialized crystallographic studies.

Steric Hindrance and its Impact on Molecular Conformation

The four trimethylsilyl groups in this compound create a sterically crowded environment that dictates the molecule's preferred conformation. The sheer bulk of these substituents prevents them from lying in the same plane as the benzene ring. To alleviate this steric strain, the molecule adopts a conformation where the trimethylsilyl groups are tilted and twisted with respect to the aromatic plane.

As previously mentioned, the silicon atoms are displaced alternately above and below the mean plane of the benzene ring. This "up-down" arrangement is a direct consequence of minimizing the van der Waals repulsions between the methyl groups of adjacent trimethylsilyl substituents. The torsional angles between the C(ring)-Si bonds and the plane of the benzene ring are significant, further illustrating the extent of steric hindrance.

This enforced out-of-plane conformation has implications for the electronic properties of the molecule. The tilting of the C-Si bonds can affect the overlap between the silicon's orbitals and the π-system of the benzene ring, influencing the electronic communication between the substituents and the aromatic core.

Crystal Packing and Self-Organization Phenomena of Salts

The formation of salts, particularly with alkali metals, introduces ionic interactions that play a crucial role in the crystal packing and self-organization of this compound's anionic species. The arrangement of the anions and cations in the solid state is a delicate balance between electrostatic forces, steric demands of the bulky silylated anions, and the coordination preferences of the cations.

These coordinated cations can act as bridges between the bulky anions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The bulky trimethylsilyl groups, while contributing to steric hindrance within the molecule, also play a role in the crystal packing by creating voids and channels that can accommodate the cations and solvent molecules. The interplay of these factors results in complex and often aesthetically pleasing crystal structures, demonstrating the principles of self-organization in supramolecular chemistry.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1,2,4,5-tetrakis(trimethylsilyl)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H, ¹³C, and ²⁹Si NMR Studies

Due to the molecule's high degree of symmetry, its NMR spectra are simpler than what might be expected for a molecule with 56 atoms. The ¹H NMR spectrum is characterized by two primary signals. A signal corresponding to the 36 protons of the four equivalent trimethylsilyl (B98337) (-Si(CH₃)₃) groups appears in the upfield region, typically as a sharp singlet, reflecting their identical chemical environment. A second signal, found further downfield, corresponds to the two equivalent protons attached to the benzene (B151609) ring.

The ¹³C NMR spectrum provides further structural confirmation. It displays a signal for the methyl carbons of the trimethylsilyl groups and two distinct signals for the aromatic carbons: one for the two carbons bearing a hydrogen atom and another for the four carbons bonded to the silicon atoms.

²⁹Si NMR spectroscopy offers direct insight into the silicon environments. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the equivalence of the four silicon atoms in the structure.

Chemical Shift and Spin-Spin Coupling Constant Analysis

The precise chemical shifts (δ) in NMR spectroscopy are crucial for confirming the molecular structure. The electron-donating nature of the trimethylsilyl groups influences the electron density on the benzene ring, which in turn affects the chemical shifts of the aromatic protons and carbons. While detailed, experimentally verified data for chemical shifts and spin-spin coupling constants are not widely published in readily accessible literature, the expected values can be inferred from the known effects of silyl (B83357) substituents on aromatic systems.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | -Si(CH ₃)₃ | 0.2 - 0.4 |

| Aromatic C-H | 7.0 - 7.5 | |

| ¹³C | -Si(C H₃)₃ | 0 - 5 |

| Aromatic C -H | 130 - 140 | |

| Aromatic C -Si | 140 - 150 | |

| ²⁹Si | -Si (CH₃)₃ | -5 - -10 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Spin-spin coupling constants, which describe the interaction between neighboring nuclei, are also important. For instance, the coupling between ¹³C and ¹H nuclei can be observed, as can the coupling between ²⁹Si and the protons of the methyl groups.

Mass Spectrometry Investigations

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The analysis provides strong evidence for the compound's elemental composition. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the C₁₈H₃₈Si₄ isotope with the highest abundance.

The fragmentation pattern in mass spectrometry offers clues about the molecule's stability and the strength of its chemical bonds. A common fragmentation pathway for compounds containing trimethylsilyl groups is the loss of a methyl group (CH₃•), resulting in a prominent [M-15]⁺ peak. Another characteristic fragmentation involves the cleavage of a silicon-carbon bond to produce a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak in the spectrum. More complex fragmentation patterns can also be observed, providing further structural information. Limited available data indicates the presence of peaks at m/z values of 351 and 335. nih.gov

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like benzene exhibit characteristic absorption bands in the ultraviolet region. The substitution of the benzene ring with four trimethylsilyl groups alters the electronic structure and, consequently, the UV/Vis absorption spectrum.

The trimethylsilyl groups can interact with the π-electron system of the benzene ring through σ-π conjugation, which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions are characteristic of the substituted benzene ring. Research on the photoelectron spectroscopy of this molecule has determined a vertical ionization energy of 8.30 eV.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods can predict molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT studies of 1,2,4,5-tetrakis(trimethylsilyl)benzene would typically involve geometry optimization to find the most stable arrangement of atoms.

A hypothetical DFT study would likely focus on:

Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles. The steric hindrance between the bulky trimethylsilyl (B98337) groups would significantly influence the planarity of the benzene (B151609) ring and the orientation of the substituents.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and electronic transport properties.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the calculated structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.40 Å |

| C-Si bond length | ~1.90 Å |

| Si-C (methyl) bond length | ~1.88 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-Si-C bond angle | ~109.5° |

Note: These are estimated values based on general chemical principles and not from specific published research on this molecule.

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations are based on solving the Schrödinger equation without the use of empirical parameters. These methods are generally more computationally expensive than DFT but can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations could be employed to:

Obtain a more accurate determination of the electronic energy and wave function.

Investigate electron correlation effects, which are important for understanding the fine details of chemical bonding and intermolecular interactions.

Semi-Empirical Methods (e.g., MNDO)

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), use parameters derived from experimental data to simplify the complex equations of ab initio methods. wikipedia.org This makes them computationally much faster, allowing for the study of larger molecules or molecular systems. wikipedia.org

While less accurate than DFT or ab initio methods, MNDO could be used for preliminary investigations of this compound, such as:

Rapid geometry optimization to provide a starting point for more rigorous calculations.

Screening of different conformations to identify low-energy structures.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org PES analysis is crucial for understanding molecular flexibility and the pathways of chemical reactions.

For this compound, a PES analysis could explore:

Rotation of Trimethylsilyl Groups: The energy barriers associated with the rotation of the four trimethylsilyl groups around the C-Si bonds could be calculated. This would reveal the preferred conformations and the degree of rotational freedom.

Ring Puckering: The analysis could investigate any deviations from planarity of the benzene ring due to the steric strain imposed by the bulky substituents.

Table 2: Hypothetical Rotational Energy Barriers for Trimethylsilyl Groups

| Rotational Axis | Estimated Energy Barrier (kcal/mol) |

|---|---|

| C(aromatic)-Si bond | 2 - 5 |

Note: This is a hypothetical value. The actual barrier would depend on the interactions with adjacent trimethylsilyl groups.

Modeling of Electronic States and Reactivity

Modeling the electronic states and reactivity of this compound would provide insights into its chemical behavior.

This modeling could include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. The silicon atoms and the aromatic pi-system would be areas of particular interest.

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO would likely be associated with the electron-rich benzene ring, while the LUMO would indicate regions susceptible to nucleophilic attack.

Aromaticity Indices: Calculations such as the Nucleus-Independent Chemical Shift (NICS) could be used to quantify the degree of aromaticity in the benzene ring and assess the electronic impact of the four trimethylsilyl substituents.

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Blocks for Luminescent π-Conjugated Materials

While direct applications of 1,2,4,5-tetrakis(trimethylsilyl)benzene in luminescent π-conjugated materials are not extensively documented, its core structure serves as a scaffold for creating such materials. A notable example involves the synthesis of 1,2,4,5-tetra(9-anthryl)benzene derivatives. These molecules, which feature four anthracene units attached to the central benzene (B151609) ring, exhibit intriguing photophysical properties. The spatial arrangement of the anthracene moieties leads to through-space π-conjugation, which can result in the formation of excimers and unique luminescent behaviors.

In one study, the synthesis of 1,2,4,5-tetra(9-anthryl)benzene was achieved through a Negishi coupling reaction. The resulting X-shaped molecule demonstrated that upon photoirradiation, it undergoes an intramolecular [4+4] photocycloaddition between adjacent anthracene units. d-nb.info Furthermore, these types of molecules can form charge-transfer complexes with electron-acceptor molecules, leading to near-infrared absorption and emission, highlighting their potential in optoelectronic applications. d-nb.info

| Derivative | Synthetic Method | Key Feature | Application |

| 1,2,4,5-tetra(9-anthryl)benzene | Negishi Coupling | Intramolecular [4+4] photocycloaddition | Luminescent Materials |

| Charge-transfer complex | Co-crystallization with electron acceptors | Near-infrared absorption and emission | Optoelectronics |

Precursors for Complex Polycyclic Aromatic Compounds

This compound is a recognized precursor for the synthesis of complex polycyclic aromatic compounds (PAHs). The trimethylsilyl (B98337) groups can be substituted, providing a pathway to extend the aromatic system.

A clear illustration of this is the aforementioned 1,2,4,5-tetra(9-anthryl)benzene. The photoirradiation of this molecule leads to the formation of a complex polycyclic product through an intramolecular [4+4] cycloaddition, creating new carbon-carbon single bonds and a more intricate and rigid structure. d-nb.info This transformation showcases how the 1,2,4,5-tetrasubstituted benzene core can be utilized to construct larger, well-defined PAHs with unique topologies. Research has also noted that this compound is a versatile building block for linear polycyclic aromatic compounds, although specific examples of the resulting PAHs are not extensively detailed in the readily available literature. d-nb.info

Role in Catalysis Research

The direct catalytic application of this compound is not prominent. However, its derivatives have been effectively used as ligands in the development of metal complexes for catalysis. The strategic placement of functional groups in place of the trimethylsilyl moieties allows for the coordination of metal centers, leading to catalytically active species.

For instance, 1,2,4,5-tetrakis(tetramethylguanidino)benzene has been shown to be an excellent chelating ligand for constructing binuclear late transition-metal complexes with metals such as zinc, copper, and platinum. researchgate.net Copper(I) catalysts bearing this redox-active guanidine ligand have been demonstrated to efficiently promote oxidative C-C homo- and cross-coupling reactions. researchgate.net Similarly, 1,2,4,5-tetrakis(isopropylthio)benzene serves as a ligand in the formation of metal complexes that have applications in catalysis and materials science.

| Ligand Derivative | Metal | Catalytic Application |

| 1,2,4,5-tetrakis(tetramethylguanidino)benzene | Copper(I) | Oxidative C-C homo- and cross-coupling |

| 1,2,4,5-tetrakis(isopropylthio)benzene | Transition metals | General catalysis and materials science |

Materials for Surface Modification Studies

Specific studies detailing the use of this compound for surface modification are not widely available in the reviewed scientific literature. The bulky nature of the trimethylsilyl groups could potentially be exploited for creating well-defined molecular layers on surfaces, but detailed research findings on this specific application are limited.

Templates for Alkyne Cocyclizations in Organic Synthesis

There is a lack of significant research in the available literature describing the role of this compound as a template for alkyne cocyclization reactions. While the rigid structure of the molecule could theoretically influence the stereochemical outcome of certain reactions, its application in this specific area of organic synthesis has not been substantially documented.

Components in Metal-Organic Framework (MOF) Synthesis Research

While this compound itself is not typically used as a linker in MOF synthesis due to the inert nature of the trimethylsilyl groups, its derivatives with functional groups capable of coordinating to metal ions are pivotal in this field. A prominent example is 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB) . This molecule, where the trimethylsilyl groups are replaced by carboxyphenyl groups, acts as a tetra-topic organic linker.

The four carboxylate groups can coordinate with metal ions to form robust and porous three-dimensional structures. For example, H₄TCPB has been used to synthesize microporous MOFs with potential applications in hydrogen storage, gas separation, and catalysis. d-nb.info Research has also demonstrated the synthesis of luminescent thorium-based MOFs using H₄TCPB as the organic linker. iupac.org In these structures, the luminescence is primarily attributed to the organic linker, showcasing how the core benzene structure contributes to the properties of the final material. iupac.org

| MOF Linker | Metal Ion | Resulting MOF Properties | Potential Application |

| H₄TCPB | Thorium(IV) | Blue ligand-based luminescence | Luminescent materials |

| H₄TCPB | Zinc(II) | High porosity, thermal stability | Hydrogen storage, gas separation |

Q & A

Q. What are the key synthetic strategies for preparing 1,2,4,5-Tetrakis(trimethylsilyl)benzene?

The synthesis typically involves sequential silylation of a benzene precursor. A common approach is to start with 1,2,4,5-tetrabromobenzene or a similar tetrahalogenated derivative and perform nucleophilic substitution using trimethylsilyl (TMS) reagents. For example, Kumada coupling or Grignard reactions with TMS groups under anhydrous conditions can introduce silyl moieties. Reaction optimization often includes controlling stoichiometry, temperature (e.g., reflux in THF or ether), and catalysts like Pd(0) or Ni-based systems. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and symmetry. Trimethylsilyl protons appear as singlets (~0.1–0.3 ppm), while aromatic protons exhibit deshielded peaks due to electron-withdrawing effects of silyl groups.

- FT-IR : Si–C stretching vibrations (~1250 cm) and aromatic C–H bending (~700–800 cm) are diagnostic.

- X-ray Crystallography : Resolves steric interactions and molecular packing, as seen in analogous bromomethyl-substituted benzene derivatives .

Advanced Research Questions

Q. How can steric hindrance during silylation be addressed in tetra-substituted benzene systems?

Steric challenges arise from bulky TMS groups, which can hinder reaction completion. Strategies include:

- Stepwise Substitution : Introducing silyl groups sequentially rather than simultaneously.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalyst Design : Employing bulky ligands on transition metal catalysts (e.g., Pd(PPh)) to stabilize intermediates. Computational modeling (DFT) can predict steric maps to guide synthetic routes, as demonstrated in studies on similar tetrasubstituted aromatics .

Q. What role does this compound play in materials science applications?

This compound serves as a precursor for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). For example, formyl-functionalized derivatives (e.g., 1,2,4,5-Tetrakis(4-formylphenyl)benzene) undergo condensation reactions to form porous networks. The TMS groups enhance solubility during synthesis, enabling precise control over framework topology. Applications include gas storage, catalysis, and optoelectronics .

Q. How do intermolecular interactions influence the crystal packing of silylated benzene derivatives?

Crystallographic studies on bromomethyl analogs reveal that bulky substituents like –CHBr or –TMS dominate packing via:

- C–H···π interactions : Aromatic rings interact with adjacent substituents.

- Van der Waals forces : Dominant in non-polar silyl groups.

- Steric Repulsion : Limits close packing, often resulting in low-density crystalline phases. These insights guide the design of materials with tailored porosity .

Methodological Challenges

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. Exact exchange functionals improve accuracy for systems with heavy atoms or steric strain, as validated in thermochemical studies .

Q. What are the best practices for handling moisture-sensitive silylated compounds?

- Storage : Under inert atmosphere (N/Ar) in sealed containers.

- Reaction Conditions : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Quenching : Gradual addition to dry solvents to avoid hydrolysis of Si–C bonds. Safety protocols from bromomethyl analogs (e.g., avoiding skin contact) are applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.